molecular formula C12H26N2S B13253906 Diethyl({3-[(thian-3-yl)amino]propyl})amine

Diethyl({3-[(thian-3-yl)amino]propyl})amine

Cat. No.: B13253906
M. Wt: 230.42 g/mol
InChI Key: PEOICROGXWQDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl({3-[(thian-3-yl)amino]propyl})amine is an organic compound with the molecular formula C₁₂H₂₆N₂S It is characterized by the presence of a thian-3-yl group attached to an amino propyl chain, which is further connected to a diethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl({3-[(thian-3-yl)amino]propyl})amine typically involves the reaction of thian-3-ylamine with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield. The general reaction scheme can be represented as follows:

Thian-3-ylamine+DiethylamineDiethyl(3-[(thian-3-yl)amino]propyl)amine\text{Thian-3-ylamine} + \text{Diethylamine} \rightarrow \text{this compound} Thian-3-ylamine+Diethylamine→Diethyl(3-[(thian-3-yl)amino]propyl)amine

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and chromatography ensures the final product meets the required specifications for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl({3-[(thian-3-yl)amino]propyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thian-3-yl group to a thiol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

Diethyl({3-[(thian-3-yl)amino]propyl})amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which Diethyl({3-[(thian-3-yl)amino]propyl})amine exerts its effects involves interactions with specific molecular targets. The thian-3-yl group can interact with various enzymes and receptors, modulating their activity. The diethylamine moiety may enhance the compound’s solubility and facilitate its transport across biological membranes. The overall effect is a result of the combined interactions of these functional groups with their respective targets.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl({3-[(thian-4-yl)amino]propyl})amine
  • Diethyl({3-[(thian-2-yl)amino]propyl})amine
  • Diethyl({3-[(thian-5-yl)amino]propyl})amine

Uniqueness

Diethyl({3-[(thian-3-yl)amino]propyl})amine is unique due to the specific positioning of the thian-3-yl group, which can influence its reactivity and interactions with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C12H26N2S

Molecular Weight

230.42 g/mol

IUPAC Name

N',N'-diethyl-N-(thian-3-yl)propane-1,3-diamine

InChI

InChI=1S/C12H26N2S/c1-3-14(4-2)9-6-8-13-12-7-5-10-15-11-12/h12-13H,3-11H2,1-2H3

InChI Key

PEOICROGXWQDTK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1CCCSC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.